

Application Note: Utilizing Dimefox in Comparative Toxicology Studies

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Compound of Interest

Compound Name:	Dimefox
CAS No.:	115-26-4
Cat. No.:	B150142

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Audience: Researchers, scientists, and drug development professionals.

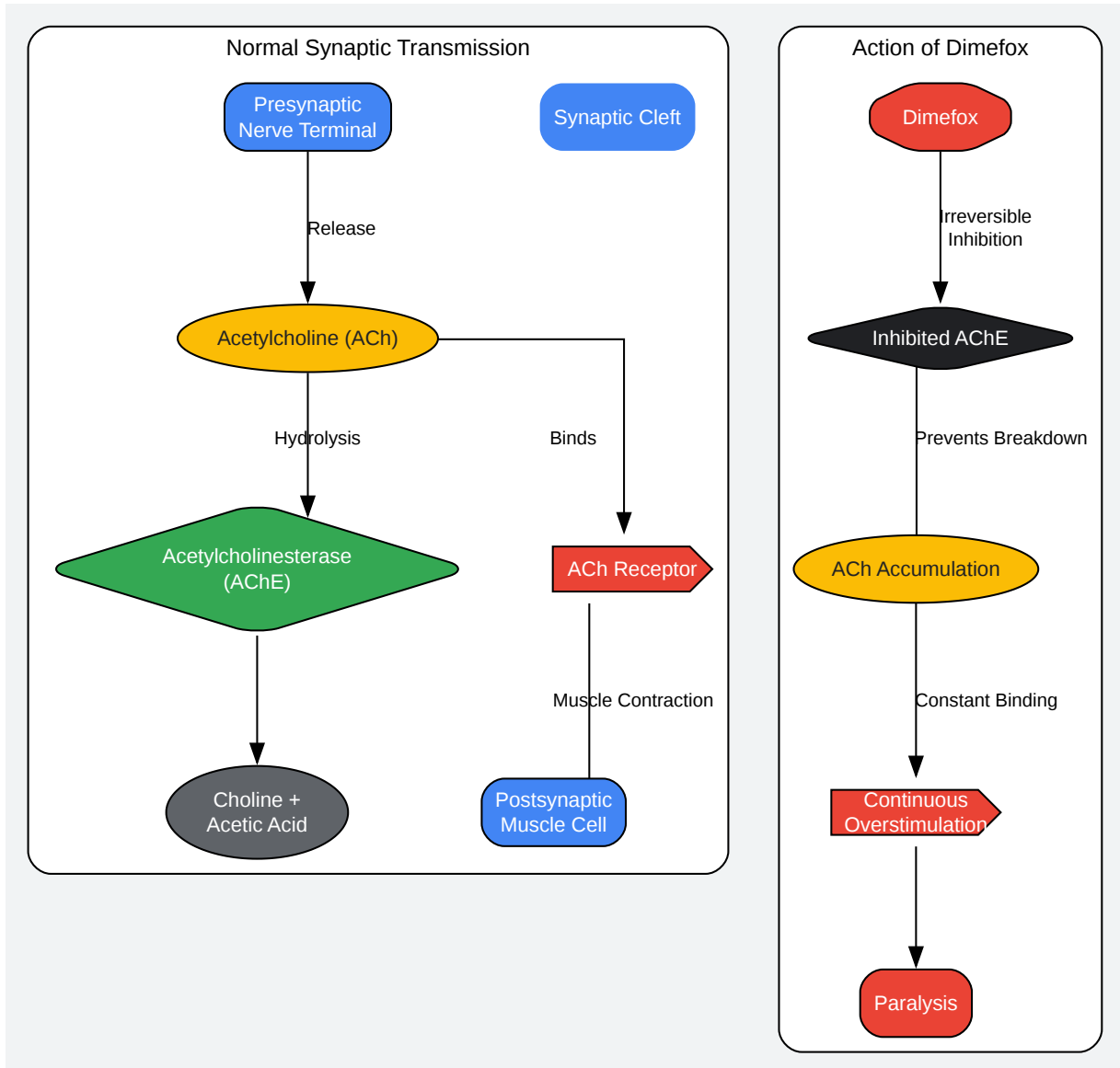
Introduction

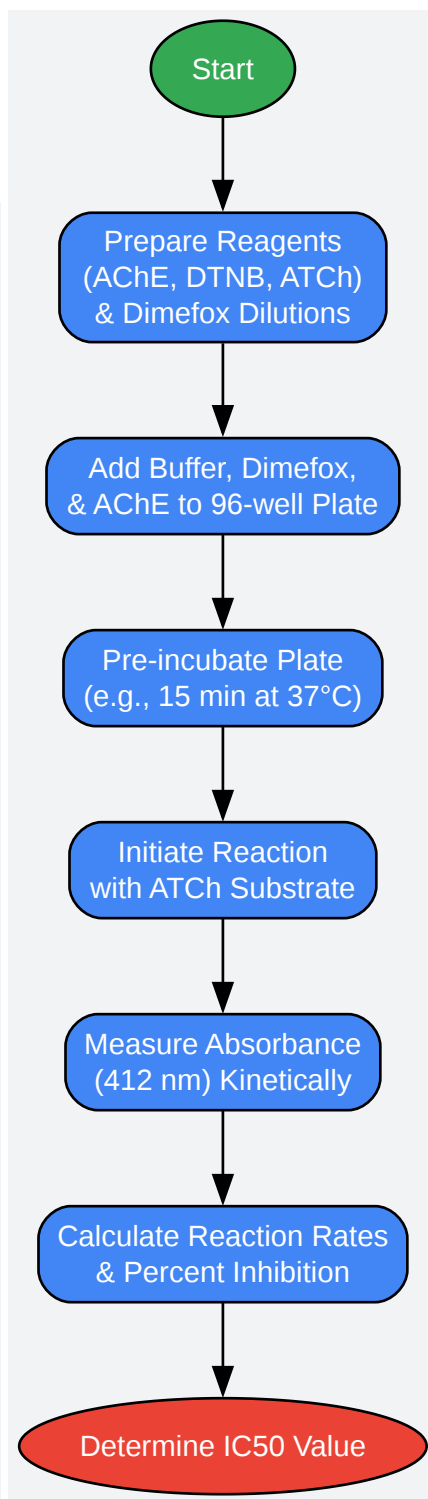
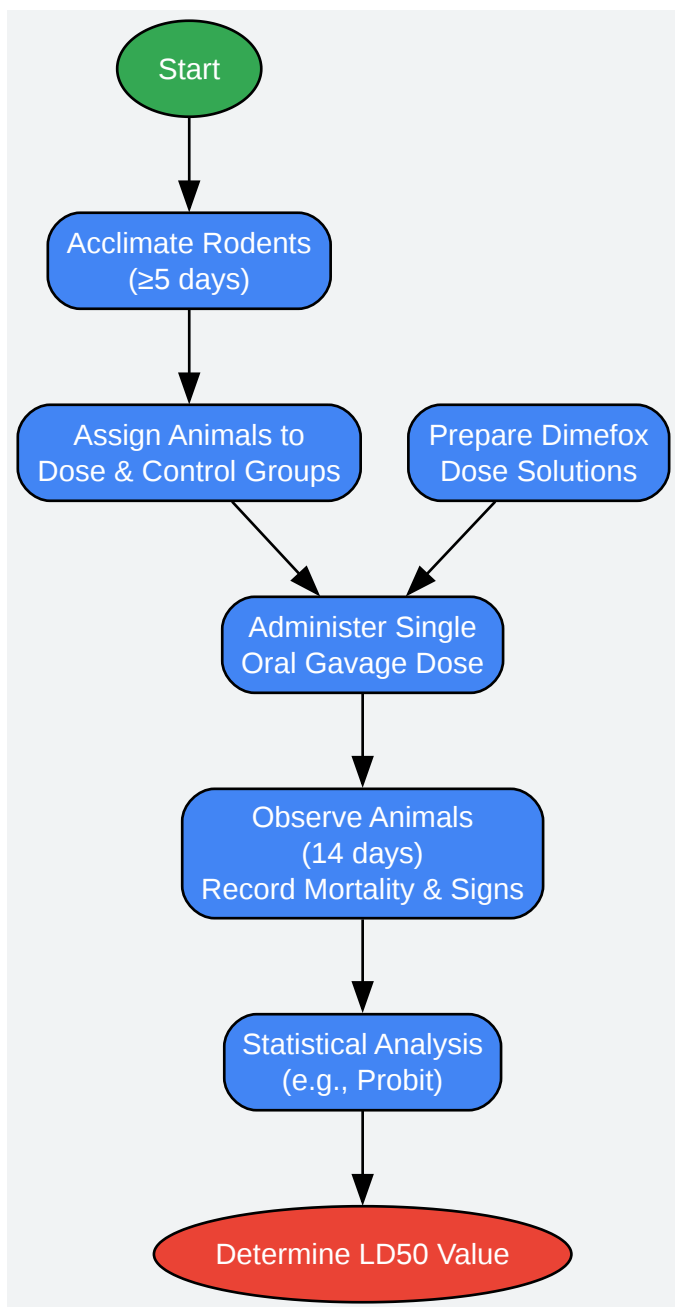
Dimefox (CAS: 115-26-4) is a highly toxic organophosphate compound historically used as a systemic insecticide and acaricide.[1][2] Although its use as a pesticide has been discontinued in most countries, its potent and well-characterized mechanism of action makes it a valuable model compound for comparative toxicology studies.[2] As an irreversible acetylcholinesterase inhibitor, **Dimefox** serves as a reference toxicant for investigating the effects of neurotoxic agents, studying species-specific differences in sensitivity, and exploring the molecular pathways underlying organophosphate toxicity.[3] This document provides detailed protocols and data for utilizing **Dimefox** in such studies.

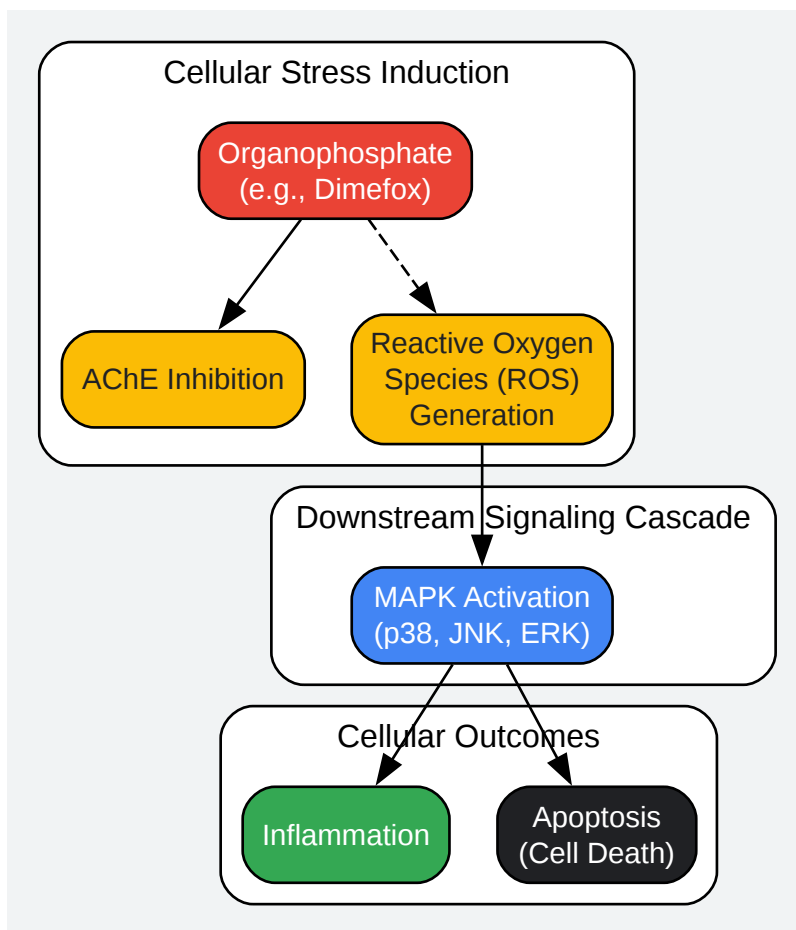
Mechanism of Action

The primary mechanism of toxicity for **Dimefox**, like other organophosphate nerve agents, is the inhibition of acetylcholinesterase (AChE).[1][3][4] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.

[3] By forming a covalent bond with the active site of AChE, **Dimefox** causes irreversible inhibition of the enzyme.[3] This leads to an accumulation of ACh, resulting in excessive and continuous stimulation of cholinergic receptors, which manifests as a cholinergic crisis characterized by symptoms like profuse salivation, convulsions, respiratory depression, and ultimately, death by asphyxiation or cardiac arrest.[3][5]







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References

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